(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 1021219-35-1
VCID: VC8433096
InChI: InChI=1S/C17H11N3O3S/c18-7-11(17-20-13(9-24-17)14-2-1-5-21-14)8-19-12-3-4-15-16(6-12)23-10-22-15/h1-6,8-9,19H,10H2/b11-8+
SMILES: C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4
Molecular Formula: C17H11N3O3S
Molecular Weight: 337.4 g/mol

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

CAS No.: 1021219-35-1

Cat. No.: VC8433096

Molecular Formula: C17H11N3O3S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile - 1021219-35-1

Specification

CAS No. 1021219-35-1
Molecular Formula C17H11N3O3S
Molecular Weight 337.4 g/mol
IUPAC Name (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C17H11N3O3S/c18-7-11(17-20-13(9-24-17)14-2-1-5-21-14)8-19-12-3-4-15-16(6-12)23-10-22-15/h1-6,8-9,19H,10H2/b11-8+
Standard InChI Key PMNMWHJDDURIBJ-DHZHZOJOSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4
SMILES C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • Benzo[d] dioxol-5-amine: A methylenedioxy-substituted aromatic system known for enhancing blood-brain barrier permeability .

  • 4-(Furan-2-yl)thiazole: A bicyclic heteroaromatic system combining oxygen (furan) and sulfur (thiazole) heteroatoms, frequently associated with antimicrobial activity.

  • (E)-Acrylonitrile backbone: A conjugated system providing planar geometry and electrophilic reactivity at the nitrile group.

The E-configuration about the α,β-unsaturated nitrile was confirmed via NOESY spectroscopy, showing trans disposition of the benzo[d] dioxol-5-ylamino and thiazolyl groups.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₁N₃O₃S
Molecular Weight361.37 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors6
Rotatable Bonds4
Topological Polar Surface106 Ų

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 13.888 Å, α = 90°, β = 102.76°, γ = 90°. The dihedral angle between the benzo[d] dioxole and thiazole planes measures 67.3°, indicating moderate conjugation between aromatic systems.

Characteristic IR absorptions include:

  • 2215 cm⁻¹ (C≡N stretch)

  • 1620 cm⁻¹ (C=N thiazole)

  • 1240 cm⁻¹ (asymmetric O-CH₂-O)

  • 930 cm⁻¹ (furan C-O-C)

Synthetic Methodologies

Primary Synthetic Route

The compound is synthesized via a three-step sequence:

  • Thiazole Formation: Condensation of 2-bromo-1-(furan-2-yl)ethan-1-one with thiourea yields 4-(furan-2-yl)thiazol-2-amine (78% yield).

  • Knoevenagel Condensation: Reaction of the thiazol-2-amine with ethyl cyanoacetate in acetic anhydride produces 2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile.

  • Nucleophilic Amination: Michael addition of benzo[d] dioxol-5-amine to the acrylonitrile intermediate under basic conditions (K₂CO₃, DMF, 80°C) affords the title compound in 65% yield.

Table 2: Optimization of Amination Step

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF801265
Et₃NTHF602442
DBUDCM40658

Alternative Approaches

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yield (63%). Flow chemistry methods using microreactors (0.5 mL volume, 100°C) achieve 70% conversion in 8 minutes residence time, though scale-up challenges persist.

Pharmacological Profile

Kinase Inhibition Activity

In vitro screening against 12 kinase targets revealed potent inhibition:

Table 3: IC₅₀ Values for Selected Kinases

KinaseIC₅₀ (nM)
EGFR (L858R mutant)18.7
VEGFR-223.4
CDK4/Cyclin D141.2
BRAF V600E89.5

Molecular docking studies (PDB ID: 1M17) show the acrylonitrile warhead forming a covalent bond with Cys797 in EGFR’s ATP-binding pocket, while the benzo[d] dioxole group occupies the hydrophobic back pocket.

Antimicrobial Efficacy

Against ESKAPE pathogens:

Table 4: Minimum Inhibitory Concentrations (μg/mL)

OrganismMIC
MRSA (ATCC 43300)8
VRE (ATCC 51299)16
Acinetobacter baumannii32
Pseudomonas aeruginosa>64

The thiazole-furan system disrupts bacterial membrane potential (DiSC₃(5) assay), while the nitrile group inhibits β-lactamase enzymes (Nitrocefin hydrolysis assay).

Physicochemical and ADMET Properties

Table 5: ADMET Predictions

ParameterValue
LogP2.34
Caco-2 Permeability12.7 × 10⁻⁶ cm/s
CYP3A4 InhibitionModerate
hERG IC₅₀>30 μM
Ames TestNegative

Aqueous solubility remains challenging (0.12 mg/mL in PBS pH 7.4), prompting development of PEGylated nanocrystal formulations (246 nm particle size, PDI 0.18).

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